

An In-depth Technical Guide to *n*-Ethyl-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *n*-Ethyl-4-fluoro-2-nitroaniline

Cat. No.: B1296328

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For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Ethyl-4-fluoro-2-nitroaniline is a fluorinated nitroaromatic compound with potential applications as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of its properties, a detailed, representative protocol for its synthesis from 4-fluoro-2-nitroaniline, and expected analytical characterization data. Due to the limited publicly available information on the specific discovery and history of this compound, this guide also situates its relevance within the broader context of fluorinated nitroanilines in drug discovery and development.

Introduction

n-Ethyl-4-fluoro-2-nitroaniline (CAS No. 774-22-1) is a derivative of 4-fluoro-2-nitroaniline. The introduction of fluorine and nitro groups into aromatic rings is a common strategy in medicinal chemistry to modulate the electronic and pharmacokinetic properties of molecules. Fluorine, with its high electronegativity and small atomic size, can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The nitro group, a strong electron-withdrawing group, can be a precursor to an amino group, providing a key functional handle for further chemical transformations.

While the specific historical development of **n-Ethyl-4-fluoro-2-nitroaniline** is not extensively documented in publicly available literature, its emergence is logically situated within the increasing demand for novel fluorinated building blocks in drug discovery and materials science.^{[1][2]} Its precursor, 4-fluoro-2-nitroaniline, is a known intermediate in the synthesis of various active pharmaceutical ingredients (APIs), dyes, and agrochemicals.^[3]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **n-Ethyl-4-fluoro-2-nitroaniline** and its precursor is presented in Table 1.

Table 1: Physicochemical Data

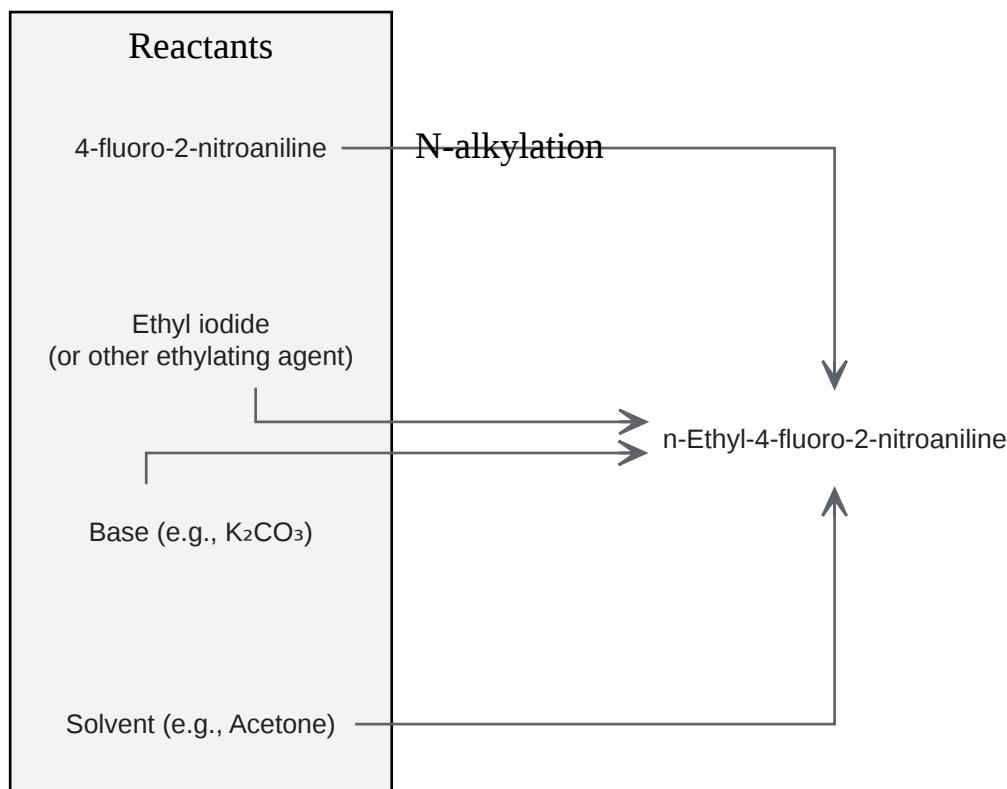
Property	n-Ethyl-4-fluoro-2-nitroaniline	4-fluoro-2-nitroaniline
CAS Number	774-22-1	364-78-3
Molecular Formula	C ₈ H ₉ FN ₂ O ₂	C ₆ H ₅ FN ₂ O ₂
Molecular Weight	184.17 g/mol	156.11 g/mol
Melting Point	63 °C ^[4]	90-94 °C
Boiling Point	289.2 °C at 760 mmHg ^[4]	Not available
Appearance	Not specified (likely a solid)	Orange solid
Refractive Index	1.579 ^[4]	Not available

Synthesis

n-Ethyl-4-fluoro-2-nitroaniline is synthesized via the N-alkylation of its precursor, 4-fluoro-2-nitroaniline. While a specific literature protocol for this exact transformation is not readily available, a representative experimental procedure based on standard N-alkylation of aromatic amines is detailed below.

Experimental Protocol: N-alkylation of 4-fluoro-2-nitroaniline

Reaction Scheme:



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Caption: Synthesis of **n-Ethyl-4-fluoro-2-nitroaniline**.

Materials:

- 4-fluoro-2-nitroaniline
- Ethyl iodide
- Potassium carbonate (anhydrous)
- Acetone (anhydrous)
- Dichloromethane
- Water (deionized)

- Brine (saturated aqueous NaCl solution)
- Sodium sulfate (anhydrous)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle
- Rotary evaporator
- Separatory funnel
- Glassware for column chromatography
- Thin-layer chromatography (TLC) plates and chamber

Procedure:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-fluoro-2-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).
- Addition of Ethylating Agent: To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.
- Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C).

- Monitoring: Monitor the progress of the reaction by TLC using a mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 4-6 hours.
- Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification:
 - Dissolve the crude product in dichloromethane (50 mL) and transfer it to a separatory funnel.
 - Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure **n-Ethyl-4-fluoro-2-nitroaniline**.

Analytical Characterization

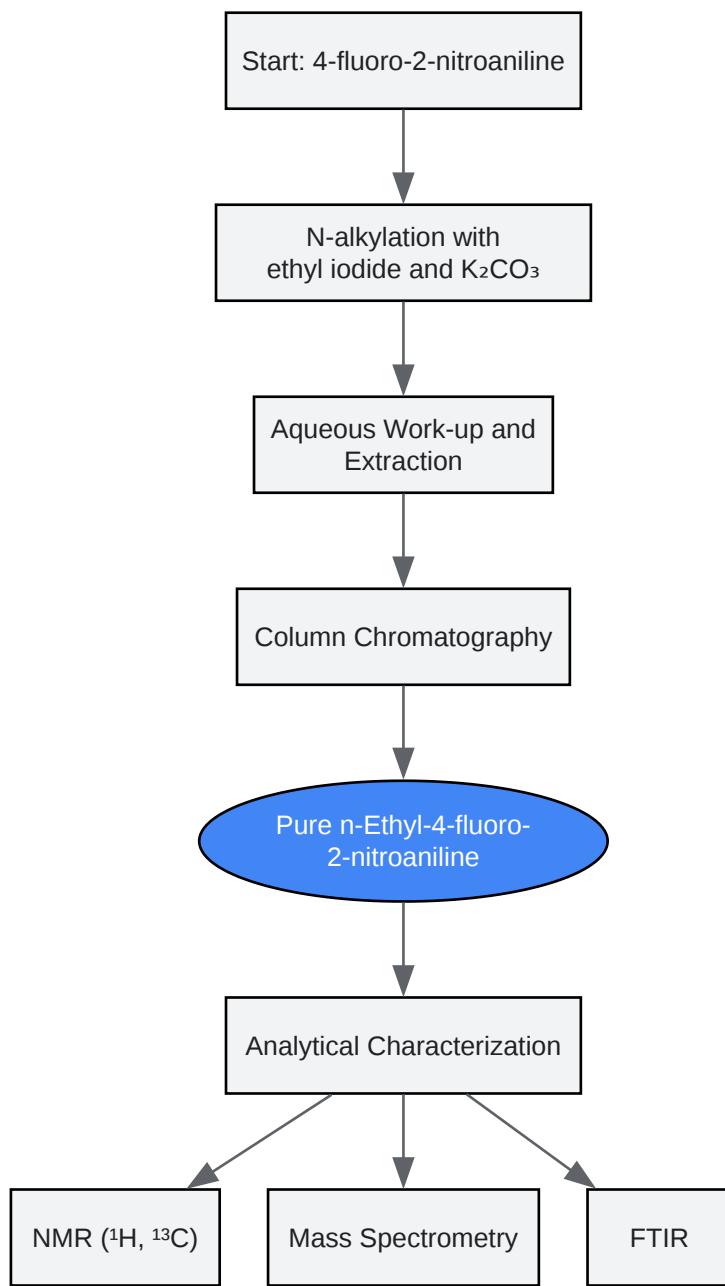
The identity and purity of the synthesized **n-Ethyl-4-fluoro-2-nitroaniline** should be confirmed by standard analytical techniques. Expected data based on its chemical structure are summarized in Table 2.

Table 2: Expected Analytical Data

Technique	Expected Results
¹ H NMR	Signals corresponding to the ethyl group (a quartet for the -CH ₂ - and a triplet for the -CH ₃) and aromatic protons. The aromatic proton signals will show coupling to each other and to the fluorine atom.
¹³ C NMR	Resonances for the two carbons of the ethyl group and the six aromatic carbons. The aromatic carbon signals will be influenced by the electron-withdrawing nitro group and the electronegative fluorine atom, with characteristic carbon-fluorine coupling constants.
Mass Spec.	A molecular ion peak corresponding to the molecular weight of the compound (184.17 g/mol). Fragmentation patterns may include the loss of the ethyl group and the nitro group.
FTIR	Characteristic absorption bands for N-H stretching (if any secondary amine is present as an impurity), C-H stretching (aromatic and aliphatic), N-O stretching of the nitro group, and C-F stretching.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from synthesis to characterization.



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Caption: Experimental workflow for **n-Ethyl-4-fluoro-2-nitroaniline**.

Potential Applications and Future Directions

Given the applications of its parent molecule, 4-fluoro-2-nitroaniline, **n-Ethyl-4-fluoro-2-nitroaniline** can be considered a valuable intermediate for the synthesis of a variety of target

molecules. The ethylated amine offers a different steric and electronic profile compared to the primary amine of the precursor, which can be exploited in the design of new compounds.

Potential areas of application include:

- Pharmaceuticals: As a building block for more complex APIs. The ethyl group can influence the lipophilicity and metabolic stability of a final drug molecule.
- Dyes and Pigments: The chromophoric system of nitroanilines can be modified by N-alkylation, potentially leading to dyes with different colors and properties.
- Materials Science: Incorporation into polymers or other materials where the fluorinated nitroaromatic moiety can impart specific electronic or physical properties.

Further research is required to fully elucidate the chemical reactivity and potential biological activity of **n-Ethyl-4-fluoro-2-nitroaniline** itself.

Conclusion

n-Ethyl-4-fluoro-2-nitroaniline is a chemical intermediate with clear potential in synthetic chemistry. While its specific history is not well-documented, its synthesis from a readily available precursor is straightforward. This guide provides a comprehensive, albeit representative, technical overview for its preparation and characterization, which should serve as a valuable resource for researchers in drug discovery and related fields.

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- To cite this document: BenchChem. [An In-depth Technical Guide to n-Ethyl-4-fluoro-2-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1296328#discovery-and-history-of-n-ethyl-4-fluoro-2-nitroaniline\]](https://www.benchchem.com/product/b1296328#discovery-and-history-of-n-ethyl-4-fluoro-2-nitroaniline)

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